(2-Amino-4,5-dimethoxyphenyl)acetic acid

Catalog No.
S15467545
CAS No.
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-4,5-dimethoxyphenyl)acetic acid

Product Name

(2-Amino-4,5-dimethoxyphenyl)acetic acid

IUPAC Name

2-(2-amino-4,5-dimethoxyphenyl)acetic acid

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4,11H2,1-2H3,(H,12,13)

InChI Key

KDJKRNXBPGDZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)N)OC

(2-Amino-4,5-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4C_{10}H_{13}NO_{4} and a molecular weight of 211.21 g/mol. This compound is characterized by an amino group and two methoxy groups positioned on a phenyl ring, making it a derivative of phenylacetic acid. The unique arrangement of these functional groups contributes to its distinctive chemical properties and biological activities. The IUPAC name for this compound is 2-(2-amino-4,5-dimethoxyphenyl)acetic acid, and its structural formula highlights the presence of both electron-donating methoxy groups and an electron-withdrawing carboxylic acid group, which can influence its reactivity and interaction with biological targets .

The chemical reactivity of (2-amino-4,5-dimethoxyphenyl)acetic acid can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic applications.
  • Amine Reactions: The amino group can undergo acylation or alkylation, leading to the formation of amides or substituted amines.
  • Reduction Reactions: The compound can be reduced to yield various derivatives, particularly in synthetic organic chemistry.

These reactions make (2-amino-4,5-dimethoxyphenyl)acetic acid a versatile intermediate in organic synthesis .

Research has indicated that (2-amino-4,5-dimethoxyphenyl)acetic acid exhibits several biological activities:

  • Neurotransmitter Mimicry: Due to its structural similarity to neurotransmitters, it may interact with receptors in the central nervous system, potentially influencing neurological functions.
  • Enzyme Interaction: It has been studied for its ability to act as a biochemical probe in enzyme-substrate interactions, aiding in understanding metabolic pathways involving amino acids.
  • Antioxidant Properties: Some studies suggest that this compound may possess antioxidant activities, contributing to cellular protection against oxidative stress .

The synthesis of (2-amino-4,5-dimethoxyphenyl)acetic acid typically involves several steps:

  • Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
  • Formation of Intermediate: The aldehyde is converted to a nitrile using hydroxylamine hydrochloride and sodium acetate.
  • Reduction: The nitrile is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
  • Acylation: The resulting amine undergoes acylation with chloroacetic acid to yield (2-amino-4,5-dimethoxyphenyl)acetic acid.

Industrial methods may involve optimization for larger-scale production using continuous flow reactors and automated systems for reagent addition .

(2-Amino-4,5-dimethoxyphenyl)acetic acid has several applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biochemical Research: This compound is used as a probe in studies examining enzyme activity and metabolic pathways.
  • Medicinal Chemistry: Its potential role in drug development for neurological disorders makes it a candidate for further investigation .

Studies on the interactions of (2-amino-4,5-dimethoxyphenyl)acetic acid have revealed its ability to bind with specific receptors and enzymes:

  • Receptor Binding: The amino group forms hydrogen bonds with receptor sites while methoxy groups participate in hydrophobic interactions, modulating receptor activity.
  • Metabolic Transformations: The compound may undergo metabolic changes that produce active metabolites contributing to its biological effects .

Several compounds share structural similarities with (2-amino-4,5-dimethoxyphenyl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
Amino(2-bromo-4,5-dimethoxyphenyl)acetic acidC10H12BrNO4C_{10}H_{12}BrNO_{4}Contains a bromo substituent instead of an amino group at the 2-position
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)acetic acidC10H12BrNO4C_{10}H_{12}BrNO_{4}Different positional isomerism affecting reactivity
2-Amino-2-(2-fluoro-4,5-dimethoxyphenyl)acetic acidC10H12FNO4C_{10}H_{12}FNO_{4}Fluoro substituent introduces different electronic properties

These compounds highlight the uniqueness of (2-amino-4,5-dimethoxyphenyl)acetic acid due to its specific substitution pattern and potential for varied biological activity stemming from the functional groups present .

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

211.08445790 g/mol

Monoisotopic Mass

211.08445790 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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